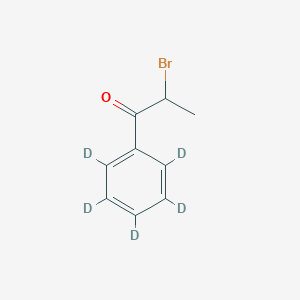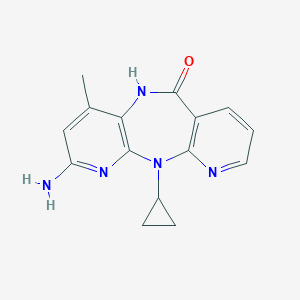
2-アミノネビラピン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.
科学的研究の応用
2-Amino Nevirapine has a wide range of applications in scientific research:
作用機序
Target of Action
2-Amino Nevirapine, like its parent compound Nevirapine, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV-1 virus by converting viral RNA into DNA .
Mode of Action
2-Amino Nevirapine binds directly to the reverse transcriptase (RT) and blocks both the RNA-dependent and DNA-dependent DNA polymerase activities . This action disrupts the enzyme’s catalytic site, preventing the conversion of viral RNA into DNA, which is a critical step in the replication of the HIV-1 virus .
Biochemical Pathways
The biochemical pathways affected by 2-Amino Nevirapine involve the metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles . These electrophiles are prone to react with bionucleophiles, initiating toxic responses . The oxidative activation of 2-hydroxy-NVP involves the transient formation of both the quinone and a quinone-imine, whereas 3-hydroxy-NVP is selectively converted into 2,3-NVP-quinone .
Pharmacokinetics
Nevirapine is generally well-tolerated, and its primary route of elimination is through metabolism by the cytochrome P450 enzyme system . Nevirapine elimination accelerates during long-term administration due to autoinduction of the enzymes involved in its elimination pathway .
Result of Action
The molecular and cellular effects of 2-Amino Nevirapine’s action would likely mirror those of Nevirapine, resulting in the inhibition of HIV-1 replication. By blocking the function of reverse transcriptase, 2-Amino Nevirapine prevents the conversion of viral RNA into DNA, thereby halting the replication of the HIV-1 virus .
Action Environment
The action, efficacy, and stability of 2-Amino Nevirapine can be influenced by various environmental factors. For instance, the presence of certain amino acids can affect the oxidative activation and subsequent reaction of Nevirapine metabolites . Additionally, the metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible, suggesting that biological factors could also influence the action of 2-Amino Nevirapine .
生化学分析
Biochemical Properties
2-Amino Nevirapine, like Nevirapine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) . It interacts with the reverse transcriptase enzyme, which controls the replication of the genetic material of HIV . The interaction disrupts the enzyme’s catalytic site, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities .
Cellular Effects
2-Amino Nevirapine, as an NNRTI, has significant effects on cells infected with HIV. It inhibits the reverse transcriptase enzyme, thereby preventing the replication of the virus within the cell . This can influence cell function by reducing the viral load within the cell and potentially slowing the progression of the disease .
Molecular Mechanism
The molecular mechanism of action of 2-Amino Nevirapine involves binding directly to the reverse transcriptase enzyme and blocking its activities . This disruption of the enzyme’s catalytic site prevents the replication of the genetic material of HIV . The activity of 2-Amino Nevirapine does not compete with template or nucleoside triphosphates .
Dosage Effects in Animal Models
There is limited information available on the effects of 2-Amino Nevirapine in animal models. Studies on Nevirapine have shown that it can cause a significant rash in some strains of rats at certain dosages .
Metabolic Pathways
2-Amino Nevirapine is a metabolite of Nevirapine, which is metabolized primarily through induction of CYP enzymes 3A4 and 2B6 . This leads to the formation of several phenolic derivatives, including 2-Amino Nevirapine, which can undergo further metabolic oxidation to electrophilic quinoid derivatives .
Transport and Distribution
Nevirapine is known to be rapidly absorbed and distributed, suggesting that 2-Amino Nevirapine may have similar properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino Nevirapine involves the conversion of starting materials into the desired product through a series of chemical reactions. One efficient method includes the use of methyl 2-cyclopropylamino nicotinate and 2-chloro-3-amino-4-picoline as starting materials. These are converted into 2-Amino Nevirapine under strongly basic conditions .
Industrial Production Methods: Industrial production of 2-Amino Nevirapine can be achieved through high-yield processes that minimize the number of unit operations. For instance, a streamlined process that consolidates multiple reaction steps into a single operation has been developed, resulting in an overall yield of 87% .
化学反応の分析
Types of Reactions: 2-Amino Nevirapine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its antiviral properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various derivatives of 2-Amino Nevirapine, which can exhibit different pharmacological properties .
類似化合物との比較
Nevirapine: The parent compound, widely used in HIV-1 treatment.
Stavudine: Another nucleoside analog used in antiretroviral therapy.
Abacavir: A nucleoside reverse transcriptase inhibitor with a different mechanism of action.
Uniqueness: 2-Amino Nevirapine is unique due to its specific binding to the reverse transcriptase enzyme, which does not compete with nucleoside triphosphates. This distinct mechanism of action makes it a valuable compound in the fight against HIV-1, especially in cases where resistance to other drugs has developed .
特性
IUPAC Name |
5-amino-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQLXAMOFWQAIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445491 |
Source


|
| Record name | 2-Amino Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284686-15-3 |
Source


|
| Record name | 2-Amino Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
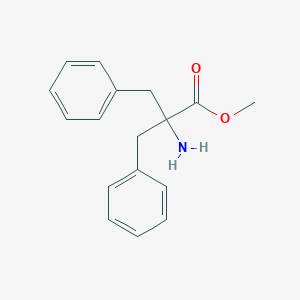


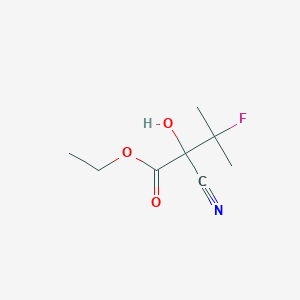
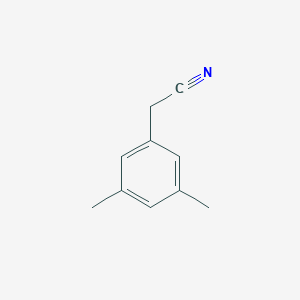

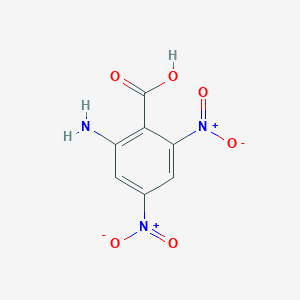
![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)
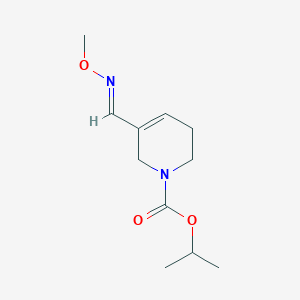
![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)

![4-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]ethoxy]-4-oxobutanoic acid](/img/structure/B137519.png)

